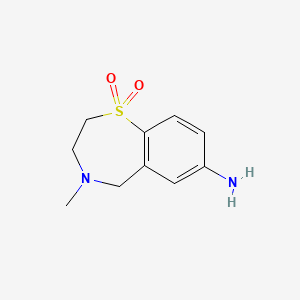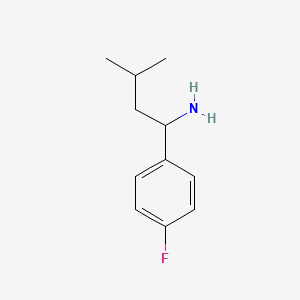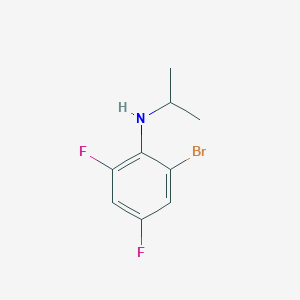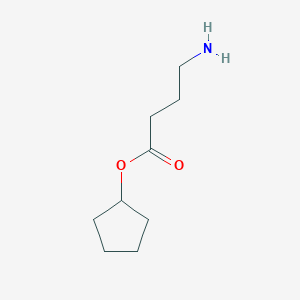
2-Methyl-1-(naphthalen-1-yl)propan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1-(naphthalen-1-yl)propan-1-amine hydrochloride is an organic compound that belongs to the class of naphthalenes It is characterized by the presence of a naphthalene ring attached to a propan-1-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1-(naphthalen-1-yl)propan-1-amine hydrochloride typically involves the reaction of naphthalene derivatives with appropriate amine precursors. One common method involves the alkylation of naphthalene with a suitable alkyl halide, followed by amination to introduce the amine group. The final step involves the formation of the hydrochloride salt by reacting the free amine with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-1-(naphthalen-1-yl)propan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The naphthalene ring can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens, nitrating agents, or sulfonating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can introduce halogens, nitro groups, or sulfonic acid groups onto the naphthalene ring.
Scientific Research Applications
2-Methyl-1-(naphthalen-1-yl)propan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex naphthalene derivatives.
Biology: The compound is studied for its potential biological activities, including interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-1-(naphthalen-1-yl)propan-1-amine hydrochloride involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
2-Methyl-1-(naphthalen-2-yl)propan-2-amine: This compound has a similar structure but differs in the position of the naphthalene ring attachment.
Methamnetamine: A triple monoamine releasing agent and N-methyl analog of naphthylaminopropane.
Uniqueness: 2-Methyl-1-(naphthalen-1-yl)propan-1-amine hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C14H18ClN |
|---|---|
Molecular Weight |
235.75 g/mol |
IUPAC Name |
2-methyl-1-naphthalen-1-ylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C14H17N.ClH/c1-10(2)14(15)13-9-5-7-11-6-3-4-8-12(11)13;/h3-10,14H,15H2,1-2H3;1H |
InChI Key |
YRBKXFWKHWDLCF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=CC=CC2=CC=CC=C21)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(Pentylamino)methyl]benzonitrile](/img/structure/B13260481.png)
![5-(3-Aminophenyl)-2-[(2-methoxyethyl)amino]benzonitrile](/img/structure/B13260482.png)

![[2-(Methylamino)ethyl][2-(pyrrolidin-1-YL)ethyl]amine](/img/structure/B13260496.png)






![1-Azaspiro[5.5]undecan-4-one, 1-methyl-](/img/structure/B13260537.png)
![4-Hydrazinyl-2-(propan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13260543.png)


